(3-Aminophenyl)-N-(3,4-dimethoxyphenyl)formamide

Description

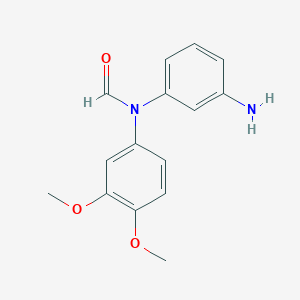

(3-Aminophenyl)-N-(3,4-dimethoxyphenyl)formamide is a formamide derivative featuring a 3-aminophenyl group attached to a formamide linkage, which is further substituted with a 3,4-dimethoxyphenyl moiety. The presence of the 3-aminophenyl group may enhance binding to biological targets, while the 3,4-dimethoxyphenyl group contributes to lipophilicity and membrane permeability.

Properties

Molecular Formula |

C15H16N2O3 |

|---|---|

Molecular Weight |

272.30 g/mol |

IUPAC Name |

N-(3-aminophenyl)-N-(3,4-dimethoxyphenyl)formamide |

InChI |

InChI=1S/C15H16N2O3/c1-19-14-7-6-13(9-15(14)20-2)17(10-18)12-5-3-4-11(16)8-12/h3-10H,16H2,1-2H3 |

InChI Key |

GTRBTOBEDUVPAS-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)N(C=O)C2=CC=CC(=C2)N)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Aminophenyl)-N-(3,4-dimethoxyphenyl)formamide typically involves the following steps:

Starting Materials: The synthesis begins with 3-aminophenylamine and 3,4-dimethoxybenzaldehyde.

Formation of Schiff Base: The 3-aminophenylamine reacts with 3,4-dimethoxybenzaldehyde under acidic conditions to form a Schiff base.

Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the desired formamide compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the formamide group, converting it into an amine.

Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like nitric acid for nitration and halogens (e.g., bromine) for halogenation are used under controlled conditions.

Biological Activity

(3-Aminophenyl)-N-(3,4-dimethoxyphenyl)formamide is an organic compound notable for its unique structure, which incorporates both amine and formamide functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The presence of methoxy groups enhances its solubility and may influence its interactions with biological targets, making it a candidate for further research into therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O3. Its structure features two aromatic rings connected by a formamide group and an amino group, which are crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 286.33 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents due to methoxy groups |

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

- Antitumor Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines. Its structural similarity to known antitumor agents suggests potential efficacy against tumors.

- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in vitro, indicating potential applications in treating inflammatory diseases.

- Antibacterial Effects : Initial assays indicate that this compound may possess antibacterial properties, although further studies are needed to confirm this activity.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific enzymes and receptors involved in cell signaling pathways related to tumor growth and inflammation.

Case Studies and Research Findings

- Antitumor Activity Study : A study evaluated the effects of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant potency compared to control compounds.

- Inflammation Model : In a model of induced inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a mechanism involving inhibition of inflammatory pathways.

- Antibacterial Testing : The compound was tested against several bacterial strains using standard disk diffusion methods. Results showed zones of inhibition comparable to established antibiotics, indicating potential as a novel antibacterial agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| (2-Aminophenyl)-N-(3,4-dimethoxyphenyl)formamide | Different amino group position | Varies; less potent than target compound |

| N-(3-aminophenyl)formamide | Lacks methoxy substitution | Limited biological activity compared to target compound |

| (4-Aminophenyl)-N-(3,4-dimethoxyphenyl)formamide | Variation in amino group position | Potentially different binding properties |

Comparison with Similar Compounds

Data Tables

Research Findings and Implications

- Synthetic Accessibility : Formamide derivatives generally exhibit high yields (e.g., 93% for N-(2-(3,4-dimethoxyphenyl)ethyl)-N-(2-phenylsulfinylethyl)formamide, ), suggesting efficient routes for scaling .

- Positional Isomerism: The 3-aminophenyl group in the target compound may offer superior receptor binding compared to 2-aminophenyl analogs, as seen in kinase inhibitor studies .

- Functional Group Impact : Benzamide derivatives (e.g., Rip-B) demonstrate higher thermal stability (melting point 90°C) but reduced hydrogen-bonding capacity versus formamides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.